molecular formula C21H23N3O3S B389633 (2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B389633
M. Wt: 397.5g/mol
InChI Key: NGHLDXKRPJOVJD-UHFFFAOYSA-N
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Description

(2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an ethyl group, and a thiazinane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps. One common method is the Staudinger reaction, which involves the [2+2] ketene-imine cycloaddition . This reaction is performed under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can help in achieving high yields and purity. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of dearylated products, while reduction can yield amine derivatives .

Scientific Research Applications

(2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethoxyphenyl group in (2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide imparts unique chemical properties, such as increased solubility and specific reactivity patterns. These properties can make it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H23N3O3S/c1-3-24-19(25)14-18(28-21(24)23-15-8-6-5-7-9-15)20(26)22-16-10-12-17(13-11-16)27-4-2/h5-13,18H,3-4,14H2,1-2H3,(H,22,26)

InChI Key

NGHLDXKRPJOVJD-UHFFFAOYSA-N

SMILES

CCN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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